molecular formula C9H13ClFNO B6220326 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2751616-11-0

2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B6220326
CAS No.: 2751616-11-0
M. Wt: 205.66 g/mol
InChI Key: MJRKRUQKJHGZFR-UHFFFAOYSA-N
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Description

2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H13ClFNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoro-2-methoxybenzaldehyde and ethylamine.

    Reductive Amination: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde is reacted with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride to form the corresponding amine.

    Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter analogs and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.

    Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)ethan-1-amine hydrochloride
  • 2-(4-fluorophenyl)ethan-1-amine hydrochloride
  • 2-(4-bromophenyl)ethan-1-amine hydrochloride

Uniqueness

2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 4-fluoro-2-methoxybenzaldehyde with nitroethane to form 2-(4-fluoro-2-methoxyphenyl)ethan-1-ol, which is then reduced to 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "4-fluoro-2-methoxybenzaldehyde", "nitroethane", "sodium borohydride", "ethanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoro-2-methoxybenzaldehyde is reacted with nitroethane in the presence of sodium borohydride and ethanol to form 2-(4-fluoro-2-methoxyphenyl)ethan-1-ol.", "Step 2: 2-(4-fluoro-2-methoxyphenyl)ethan-1-ol is reduced to 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine using sodium borohydride and ethanol.", "Step 3: 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine is reacted with hydrochloric acid to form 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine hydrochloride." ] }

CAS No.

2751616-11-0

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(4-fluoro-2-methoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-12-9-6-8(10)3-2-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H

InChI Key

MJRKRUQKJHGZFR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)CCN.Cl

Purity

95

Origin of Product

United States

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